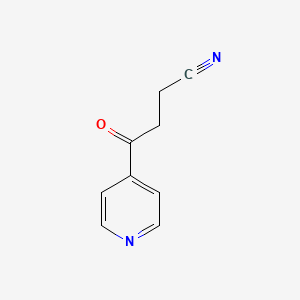

4-Oxo-4-pyridin-4-ylbutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-pyridin-4-ylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-1-2-9(12)8-3-6-11-7-4-8/h3-4,6-7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTISRGMYIPHHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311012 | |

| Record name | 4-oxo-4-pyridin-4-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49835-53-2 | |

| Record name | NSC235200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-pyridin-4-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4-(pyridin-4-yl)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxo 4 Pyridin 4 Ylbutanenitrile

Historical Development of γ-Ketonitrile Synthesis

The synthesis of γ-ketonitriles has been a subject of interest in organic chemistry for many years, driven by their utility as versatile intermediates. Historically, the construction of the γ-ketonitrile framework has been achieved through various means. One of the classical approaches involves the Michael addition of a cyanide source to an α,β-unsaturated ketone. This method, while foundational, can sometimes be limited by regioselectivity and the harshness of reaction conditions.

Another significant historical method is the Stetter reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction typically involves the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC). The intermolecular Stetter reaction between an aldehyde and acrylonitrile (B1666552) can yield γ-ketonitriles. More recent advancements have seen the development of visible-light-induced photocatalytic Stetter reactions, offering a greener alternative for the synthesis of γ-ketonitriles with good to excellent yields under ambient conditions.

Precursor-Based Synthetic Routes to 4-Oxo-4-pyridin-4-ylbutanenitrile

The synthesis of this compound can be logically approached by considering the disconnection of its two main components: the pyridine (B92270) ring and the butanenitrile side chain. This leads to two primary retrosynthetic strategies: one starting with a pyridine derivative and introducing the nitrile-containing chain, and the other beginning with a butanone scaffold and incorporating the pyridine moiety.

A plausible synthetic route starting from a pyridine derivative would involve the acylation of a suitable three-carbon nitrile-containing nucleophile with an activated form of isonicotinic acid. For instance, isonicotinoyl chloride, which can be prepared from isonicotinic acid, serves as a reactive electrophile. The reaction of isonicotinoyl chloride with the enolate of a protected 3-cyanopropanoic acid derivative could, in principle, yield the target molecule after deprotection and decarboxylation. While specific examples for this compound are not prevalent in the literature, this approach is a standard method for the synthesis of ketones.

Another potential strategy is the reaction of a pyridyl organometallic reagent, such as 4-pyridyllithium, with a succinonitrile (B93025) derivative. This would involve the nucleophilic attack of the pyridyl anion onto one of the nitrile groups of a suitably protected succinonitrile, followed by hydrolysis to unveil the ketone functionality.

A documented approach that exemplifies the strategy of building upon a butanone scaffold is the synthesis of a closely related compound, Diethyl (2-cyano-4-oxo-4-(pyridin-4-yl)butyl)phosphonate. researchgate.net This synthesis demonstrates the feasibility of constructing the core structure of this compound. The key steps would likely involve the reaction of a phosphorylated Michael acceptor with an aromatic aldehyde, in this case, 4-pyridinecarboxaldehyde (B46228). researchgate.net This type of reaction, often catalyzed by a thiazolium salt and a base like triethylamine, leads to the formation of the desired 4-oxo-4-arylbutanenitrile framework. researchgate.net

A general representation of this synthetic approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Ref. |

| 4-Pyridinecarboxaldehyde | Phosphorylated Michael's acceptor | Thiazolium salt, Triethylamine | Diethyl (2-cyano-4-oxo-4-(pyridin-4-yl)butyl)phosphonate | researchgate.net |

This method highlights the utility of the butanenitrile scaffold as a versatile starting point for the introduction of various aryl and heteroaryl groups at the 4-position.

Modern organic synthesis heavily relies on metal-mediated and catalyzed reactions for efficient bond formation. For the synthesis of this compound, several metal-catalyzed approaches can be envisioned. Palladium-catalyzed cross-coupling reactions, for example, could be employed to couple a pyridine-containing organometallic reagent with a suitable butanenitrile derivative bearing a leaving group.

A particularly relevant modern technique is rhodium-catalyzed hydroacylation. This method allows for the direct addition of an aldehyde C-H bond across a C=C double bond. In the context of synthesizing our target molecule, the rhodium-catalyzed hydroacylation of acrylonitrile with 4-pyridinecarboxaldehyde would, in principle, directly yield this compound. This atom-economical approach avoids the pre-functionalization of starting materials, making it an attractive synthetic strategy. While specific applications to 4-pyridinecarboxaldehyde for this purpose are not widely reported, the general methodology is well-established for a range of aldehydes and alkenes. rsc.orgnih.gov

Recent developments have also explored the use of nickel catalysis for the cyanation of C-N bonds, offering a novel way to introduce the nitrile functionality. researchgate.net

Modern and Emerging Synthetic Strategies

The field of organic synthesis is continually evolving, with a strong emphasis on efficiency, selectivity, and sustainability.

For a molecule like this compound, which is prochiral, the development of stereoselective synthetic methods is a relevant consideration, particularly if chiral derivatives are of interest for biological applications. The ketone group at the 4-position presents an opportunity for enantioselective reduction to the corresponding alcohol.

While a literature survey does not reveal specific studies on the enantioselective synthesis of this compound, general methodologies for the asymmetric synthesis of γ-ketonitriles are applicable. For instance, organocatalytic asymmetric Michael additions to α,β-unsaturated systems can establish chirality early in the synthetic sequence. Furthermore, biocatalytic methods, employing ketoreductases, have been successfully used for the stereoselective reduction of prochiral γ-ketonitriles to yield chiral γ-hydroxy nitriles, which are valuable precursors for chiral γ-lactones.

Microwave-Assisted and Flow Chemistry Applications in Pyridine-Ketonitrile Synthesis

Conventional heating methods for the synthesis of pyridine derivatives are often associated with long reaction times and moderate yields. To overcome these limitations, microwave-assisted organic synthesis (MAOS) and flow chemistry have emerged as powerful tools, offering significant improvements in efficiency, reaction speed, and yield. mdpi.comnih.govtcichemicals.com

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. researchgate.net This technology has been successfully applied to various pyridine syntheses, such as the Bohlmann-Rahtz reaction. researchgate.netorganic-chemistry.org In a typical Bohlmann-Rahtz synthesis, an enamine reacts with an ethynyl (B1212043) ketone. The one-pot, microwave-assisted version of this reaction can produce highly substituted pyridines in minutes with superior yields compared to conventional heating methods. researchgate.netorganic-chemistry.org For instance, reactions conducted at 170°C under microwave irradiation have been completed in as little as 10–20 minutes, with yields reaching up to 98%, particularly in polar solvents like DMSO or with the use of catalysts such as acetic acid. organic-chemistry.org Solvent-free microwave conditions also present an eco-friendly alternative. organic-chemistry.org The use of microwave assistance has been shown to be mandatory for the completion of certain cycloaddition reactions leading to functionalized pyridines. nih.gov

Flow Chemistry:

Flow chemistry involves the continuous pumping of reagents through a reactor, offering precise control over reaction parameters such as temperature, pressure, and residence time. illinois.edu This methodology provides enhanced safety, especially for exothermic or hazardous reactions, and facilitates straightforward scalability. tcichemicals.comresearchgate.net The Bohlmann-Rahtz pyridine synthesis has been adapted to flow chemistry, demonstrating that the outcomes of batch microwave reactions can be reliably reproduced and scaled up. interchim.fr In one example, a solution of 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in an ethanol-acetic acid mixture was passed through a heated stainless steel coil reactor. At 120°C with a residence time of 5 minutes, the corresponding pyridine was produced in an 86% yield. interchim.fr Flow chemistry is not limited to single-step syntheses; it also allows for multi-step sequences by connecting several reactors, which can include integrated purification steps. researchgate.net

Table 1: Comparison of Microwave-Assisted and Flow Chemistry Techniques in Pyridine Synthesis

| Parameter | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry |

|---|---|---|

| Heating Method | Dielectric heating via microwave irradiation. researchgate.net | Conductive heating of a small-volume reactor. tcichemicals.com |

| Reaction Time | Significantly reduced (often to minutes). mdpi.comorganic-chemistry.org | Controlled by flow rate and reactor volume (residence time). illinois.edu |

| Scalability | Batch size is limited by microwave cavity size. | Easily scalable by running the process for a longer duration. researchgate.netinterchim.fr |

| Safety | Can handle high pressures and temperatures in sealed vessels. | Superior safety due to small reaction volumes at any given time. tcichemicals.com |

| Process Control | Good control over temperature and pressure. | Precise control over stoichiometry, temperature, pressure, and time. illinois.edu |

| Yields | Often higher yields compared to conventional heating. nih.govorganic-chemistry.org | High yields and reproducibility due to consistent reaction conditions. interchim.fr |

Multi-Component Reactions and Cascade Cyclizations

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are highly valued for their efficiency and atom economy. acsgcipr.org Cascade reactions, which involve a sequence of intramolecular transformations, also provide elegant pathways to complex molecules from simple precursors. Both strategies are extensively used for synthesizing pyridine scaffolds.

Multi-Component Reactions (MCRs):

Several named MCRs are cornerstones of pyridine synthesis. The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. mdpi.com The Guareschi–Thorpe reaction is another classic MCR that directly yields substituted pyridin-2-ones. acsgcipr.org More recently, isocyanide-based MCRs like the Ugi and Passerini reactions have been employed to create diverse scaffolds that can be precursors to pyridine derivatives. mdpi.comnih.gov For example, a four-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation has been developed for the efficient synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. researchgate.net These methods allow for the rapid generation of molecular libraries and can be adapted to produce pyridine-ketonitrile structures by choosing appropriate starting materials. rhhz.netnih.gov

Cascade Cyclizations:

Cascade reactions offer a powerful method for constructing complex heterocyclic systems in a single, efficient step. For instance, highly substituted pyridines can be accessed through a cascade nucleophilic addition of activated acetonitriles or ketones to 1,2,3-triazines. rhhz.net This approach has been used to synthesize a variety of pyridine-containing products, demonstrating its utility in building molecular diversity. rhhz.net Another strategy involves the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines, which are themselves prepared via a one-pot, three-component reaction of an aldehyde, malononitrile, and thiophenol. scielo.br These cascade processes are synthetically valuable as they form multiple bonds and stereocenters in a controlled manner, often obviating the need for isolating intermediates.

Evaluation of Synthetic Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical for its practical application, whether in academic research or industrial production. The choice of methodology profoundly impacts these factors.

Synthetic Efficiency:

Modern techniques like microwave-assisted synthesis and flow chemistry generally offer higher synthetic efficiency than traditional batch processing. Efficiency gains are measured in several ways:

Reaction Time: Microwave synthesis can reduce reaction times from hours or days to mere minutes. organic-chemistry.org

Yields: Both microwave and flow methods frequently provide higher product yields due to better process control and the suppression of side reactions. nih.govinterchim.fr

Atom Economy: MCRs are inherently efficient, incorporating the majority of the atoms from the starting materials into the final product, thus minimizing waste. acsgcipr.org

Energy Consumption: Microwave heating is more energy-efficient than conventional oil baths, and the small, targeted heating zones in flow reactors also contribute to energy savings. organic-chemistry.org

Scalability:

The ability to scale a reaction from milligram laboratory quantities to kilogram industrial production is a key challenge.

Batch vs. Continuous: Traditional batch synthesis, even with microwave assistance, faces scalability issues due to challenges in achieving uniform heating and mixing in large vessels.

Flow Chemistry Advantage: Flow chemistry excels in scalability. A process optimized on a lab-scale flow reactor can be scaled up simply by running the system for a longer period or by using parallel reactors ("numbering-up"). researchgate.net This avoids the re-optimization often required when scaling up batch reactions and enhances safety by keeping the volume of the reaction at any instant small. tcichemicals.com The successful translation of the Bohlmann-Rahtz synthesis from a microwave batch setup to a continuous flow system highlights the potential for scaling up these advanced procedures. interchim.fr

Table 2: Efficiency and Scalability of Different Synthetic Approaches

| Synthetic Method | Key Efficiency Advantages | Scalability Profile |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. organic-chemistry.org | Moderate; limited by the physical size of the microwave reactor. |

| Flow Chemistry | Excellent process control, high reproducibility, enhanced safety. tcichemicals.comillinois.edu | Excellent; scalable via continuous operation or numbering-up. researchgate.netinterchim.fr |

| Multi-Component Reactions | High atom and step economy, reduced purification steps, rapid library generation. acsgcipr.org | Variable; can be adapted to flow systems for improved scalability. |

| Cascade Cyclizations | High bond-forming efficiency, operational simplicity. rhhz.net | Dependent on reaction kinetics and thermodynamics; can be suitable for scale-up. |

Chemical Reactivity and Transformations of 4 Oxo 4 Pyridin 4 Ylbutanenitrile

Reactivity at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack and reduction reactions.

The carbonyl group of 4-Oxo-4-pyridin-4-ylbutanenitrile is expected to undergo reduction to a secondary alcohol, 4-hydroxy-4-pyridin-4-ylbutanenitrile. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent commonly used for the selective reduction of ketones in the presence of less reactive functional groups like nitriles. A study on the related compound, 4-oxo-4-(3-pyridyl)butanoic acid, demonstrated its successful reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid using NaBH₄, suggesting a similar outcome for the title compound. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might simultaneously reduce the nitrile group.

Table 1: Predicted Carbonyl Reduction of this compound

| Reagent | Predicted Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | 4-Hydroxy-4-pyridin-4-ylbutanenitrile | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Amino-1-(pyridin-4-yl)butan-1-ol | Anhydrous ether (e.g., THF), followed by aqueous workup |

Derivatization of the ketone can also be envisaged. For example, reaction with hydroxylamine (B1172632) should yield the corresponding oxime, and reaction with hydrazines would produce hydrazones. These reactions are standard for ketones and serve as valuable methods for characterization and further synthetic modifications.

The ketone moiety can participate in various condensation reactions. For instance, in the presence of a base, it could potentially undergo an aldol (B89426) condensation if an appropriate reaction partner is provided. Furthermore, the carbon atom alpha to the ketone is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various alkylation and acylation reactions.

Addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group would lead to the formation of tertiary alcohols. For example, the addition of methylmagnesium bromide would be expected to yield 4-hydroxy-4-methyl-4-pyridin-4-ylbutanenitrile.

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic additions to the electrophilic carbon atom.

The nitrile group can be hydrolyzed to a carboxylic acid, 4-oxo-4-pyridin-4-ylbutanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. This process proceeds via the formation of an intermediate amide. Basic hydrolysis, using a reagent like sodium hydroxide, initially forms the carboxylate salt, which upon acidification yields the carboxylic acid.

Table 2: Predicted Hydrolysis of the Nitrile Group in this compound

| Conditions | Intermediate | Final Product |

| Acidic (e.g., aq. HCl, heat) | 4-Oxo-4-pyridin-4-ylbutanamide | 4-Oxo-4-pyridin-4-ylbutanoic acid |

| Basic (e.g., aq. NaOH, heat), then acid workup | 4-Oxo-4-pyridin-4-ylbutanamide | 4-Oxo-4-pyridin-4-ylbutanoic acid |

Nucleophilic addition of Grignard reagents to the nitrile group, followed by hydrolysis, is a well-established method for the synthesis of ketones. However, in this case, since the starting material is already a ketone, this reaction would lead to a more complex product after subsequent intramolecular reactions or would require protection of the existing ketone group.

Reduction of the nitrile group to a primary amine, 4-amino-1-(pyridin-4-yl)butan-1-one, can be accomplished using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under high pressure.

While less common for simple nitriles, the nitrile group can participate in cycloaddition reactions, particularly when activated by adjacent electron-withdrawing groups. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings. The feasibility of such reactions with this compound would depend on the specific reaction conditions and the nature of the cycloaddition partner.

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution, making such reactions more difficult than for benzene. When substitution does occur, it is directed primarily to the 3- and 5-positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. However, this typically requires the presence of a good leaving group at these positions. In the case of this compound, the acyl group is directly attached to the 4-position of the pyridine ring. Nucleophilic attack at this position is a possibility, potentially leading to addition products or, under forcing conditions, ring-opening.

The nitrogen atom of the pyridine ring is basic and can be protonated by acids to form a pyridinium (B92312) salt. It can also be alkylated with alkyl halides to form quaternary pyridinium salts. This modification would significantly alter the reactivity of the entire molecule, further activating the pyridine ring towards nucleophilic attack.

Functionalization through Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the deactivating effects of both the ring nitrogen and the 4-acyl group. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts would coordinate to the basic nitrogen atom. quimicaorganica.org However, electrophilic substitution can be achieved under harsh conditions or by activating the pyridine ring, for instance, through N-oxidation.

Activation via N-Oxide Formation: The formation of a pyridine N-oxide significantly alters the electronic properties of the ring, making it more amenable to electrophilic substitution. The N-oxide group is an activating group and directs incoming electrophiles to the C2 and C4 positions. In the case of a 4-substituted pyridine N-oxide, electrophilic attack is directed to the C2 and C6 positions. quimicaorganica.org For instance, studies on 4-acetylpyridine (B144475) have shown that its N-oxide can undergo nitration to yield 2-nitro-4-acetylpyridine N-oxide. oaji.net A similar reactivity pattern can be anticipated for this compound N-oxide.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound N-oxide

| Reactant | Reagent | Predicted Product | Reference |

|---|---|---|---|

| This compound N-oxide | HNO₃/H₂SO₄ | 2-Nitro-4-(3-cyanopropanoyl)pyridine 1-oxide | oaji.net |

| This compound N-oxide | Ar-X, Pd catalyst | 2-Aryl-4-(3-cyanopropanoyl)pyridine 1-oxide | oaji.net |

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution, especially at the 2- and 6-positions, due to the electron-withdrawing nature of the ring nitrogen and the 4-acyl group. stackexchange.comyoutube.comquimicaorganica.org Nucleophilic attack at these positions results in a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com

The Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring. This reaction typically occurs at the C2 and C6 positions. youtube.com While direct nucleophilic substitution on the unsubstituted ring of this compound might require harsh conditions, the presence of a good leaving group at the 2- or 6-position would facilitate the reaction.

N-Oxidation and Quaternization of the Pyridine Nitrogen

N-Oxidation:

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. mdma.ch As mentioned earlier, N-oxidation is a crucial step to activate the pyridine ring for certain electrophilic substitution reactions. quimicaorganica.orgoaji.net The formation of the N-oxide also influences the reactivity of the side chain.

Table 2: General Conditions for N-Oxidation of Pyridines

| Oxidizing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Room temperature | mdma.ch |

| Hydrogen peroxide | Acetic acid | 70-80 °C | mdma.ch |

The pyridine nitrogen can be alkylated by reaction with alkyl halides to form quaternary pyridinium salts. This process, known as quaternization, further enhances the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. google.comgoogle.com The quaternization of poly(4-vinyl pyridine) has been studied extensively, demonstrating that various alkylating agents can be used. researchgate.netnih.gov For this compound, quaternization would make the protons on the pyridine ring more acidic and facilitate nucleophilic substitution reactions.

Table 3: Examples of Quaternizing Agents for Pyridines

| Quaternizing Agent | Product Type | Reference |

|---|---|---|

| Methyl iodide | N-Methylpyridinium iodide salt | nih.gov |

| Benzyl bromide | N-Benzylpyridinium bromide salt | mdpi.com |

| Acrylamide | N-(2-carbamoylethyl)pyridinium salt | google.comgoogle.com |

Rearrangements and Fragmentation Reactions

Rearrangement Reactions:

While specific rearrangement reactions of this compound are not extensively documented, related pyridyl ketones can undergo various rearrangements. For example, the oxime of a phenyl 2-pyridyl ketone has been shown to undergo a Beckmann rearrangement. acs.org It is conceivable that the oxime of this compound could undergo a similar acid-catalyzed rearrangement to the corresponding amide.

Another potential rearrangement is the Favorskii rearrangement if a halogen were introduced at the alpha-position to the ketone. Furthermore, pyrolytic rearrangements of ketone quaternary hydrazones have been reported to form substituted pyridines. rsc.org

Fragmentation Reactions:

The fragmentation of this compound under mass spectrometry conditions would be expected to follow patterns typical for ketones and nitriles. The primary fragmentation mode for ketones is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. youtube.comlibretexts.orgmiamioh.edu For this compound, this would lead to the formation of a pyridinoyl cation and a cyanopropyl radical, or a 4-pyridyl radical and a cyanopropanoyl cation.

Another common fragmentation pathway for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. youtube.com In the case of this compound, this would result in the formation of a neutral enol and a molecule of acrylonitrile (B1666552).

Table 4: Predicted Major Fragmentation Ions of this compound in Mass Spectrometry

| Fragmentation Pathway | Predicted Ion(s) | Reference |

|---|---|---|

| Alpha-cleavage | [C₅H₄NC=O]⁺ and •CH₂CH₂CN | youtube.comlibretexts.org |

| Alpha-cleavage | [C₅H₄N]• and [O=CCH₂CH₂CN]⁺ | youtube.comlibretexts.org |

| McLafferty Rearrangement | [C₅H₄N(OH)=CH₂]⁺• and CH₂=CHCN | youtube.com |

Advanced Spectroscopic and Structural Characterization of 4 Oxo 4 Pyridin 4 Ylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the types and numbers of chemically distinct protons and carbons. For 4-Oxo-4-pyridin-4-ylbutanenitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the butyronitrile (B89842) chain. The ¹³C NMR would similarly display unique resonances for the carbonyl carbon, the nitrile carbon, the pyridine carbons, and the aliphatic carbons.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbons. sdsu.edu For this compound, COSY would show a correlation between the two methylene (B1212753) groups in the butyronitrile chain (at C2 and C3). It would also reveal the coupling between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-proton pairs. columbia.edu It is invaluable for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. The HSQC spectrum would show cross-peaks connecting the C2-H, C3-H, and the pyridine C-H signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include correlations from the protons on C3 to the carbonyl carbon (C4) and the nitrile carbon (C1), and from the protons on the pyridine ring to the carbonyl carbon (C4), confirming the connection of the pyridinyl and butyronitrile moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |

| Pyridine H (ortho to N) | ~8.8 | Doublet |

| Pyridine H (meta to N) | ~7.8 | Doublet |

| -CH₂- (adjacent to C=O) | ~3.3 | Triplet |

| -CH₂- (adjacent to CN) | ~2.9 | Triplet |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| C=O (Ketone) | ~198 |

| Pyridine C (para to N) | ~145 |

| Pyridine C (ortho to N) | ~151 |

| Pyridine C (meta to N) | ~122 |

| C≡N (Nitrile) | ~118 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (adjacent to CN) | ~15 |

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within a crystal lattice. This is particularly valuable for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical properties. While no specific solid-state NMR studies on this compound are reported, this technique would be the definitive method to investigate its crystalline structure and any potential polymorphism.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the exact molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₈N₂O), the predicted monoisotopic mass is 160.06366 Da. uni.lu HRMS would be used to confirm this exact mass, thereby verifying its elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.07094 |

| [M+Na]⁺ | 183.05288 |

| [M-H]⁻ | 159.05638 |

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z, fragmenting it through collision-induced dissociation, and then analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, or the loss of the cyanoethyl side chain. This technique is crucial for distinguishing the title compound from its structural isomers, such as 4-Oxo-4-pyridin-3-ylbutanenitrile.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies.

For this compound, the key functional groups are the ketone, the nitrile, and the pyridine ring.

Ketone (C=O) Stretch: A strong absorption band is expected in the IR spectrum in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is anticipated around 2250 cm⁻¹, which is a distinctive frequency for the nitrile group.

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹ and various C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netscispace.com

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the nitrile group, which often gives a strong Raman signal.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

| C-H (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | 2850 - 3000 | IR, Raman |

| C≡N (Nitrile) | ~2250 | IR, Raman (strong) |

| C=O (Ketone) | 1680 - 1700 | IR (strong) |

| C=C, C=N (Pyridine Ring) | 1400 - 1600 | IR, Raman |

X-ray Crystallography for Definitive Three-Dimensional Structure and Intermolecular Interactions

An exhaustive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Therefore, detailed experimental data on its three-dimensional structure, including unit cell parameters, space group, and precise bond lengths and angles, are not publicly available at this time.

While crystallographic data for the target compound is unavailable, studies on structurally related nitriles provide insights into the types of intermolecular interactions that might be expected in the crystal lattice of this compound. For instance, the crystal structure of 4-oxo-2,4-diphenylbutanenitrile (B1295096) reveals the presence of C—H···O and C—H···N interactions, which lead to the formation of supramolecular layers. researchgate.net Similarly, the analysis of 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, though not featuring directional intermolecular interactions, provides a reference for the conformational possibilities and packing arrangements in similar ketones. nih.gov

In the absence of experimental data for this compound, computational modeling could offer predictions regarding its molecular geometry and potential intermolecular interactions. Such studies would be invaluable for guiding future crystallographic analyses and for understanding the solid-state behavior of this compound.

Computational and Theoretical Investigations of 4 Oxo 4 Pyridin 4 Ylbutanenitrile

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometry, orbital energies, and spectroscopic characteristics.

The molecular geometry of 4-Oxo-4-pyridin-4-ylbutanenitrile can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable energetic conformation. The structure consists of a pyridine (B92270) ring connected to a four-carbon chain containing a ketone and a nitrile group.

Conformational analysis would likely reveal rotation around the single bonds, particularly the C-C bond between the pyridine ring and the carbonyl group, and the C-C bonds of the butane chain. A potential energy surface scan, varying the dihedral angles, could identify local and global energy minima, representing the most stable conformers. For a related compound, 4-Oxo-2,4-diphenylbutanenitrile (B1295096), the molecule is noted to be twisted. researchgate.netnih.gov Similar twisting to achieve a low-energy state would be expected for this compound.

Table 1: Predicted Geometric Parameters for a Stable Conformer of a Pyridyl Ketone Derivative Note: This table presents hypothetical yet plausible data for this compound based on general values for similar structures.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C≡N Bond Length | ~1.15 Å |

| Pyridine C-C Bond Lengths | ~1.39 Å |

| Pyridine C-N Bond Lengths | ~1.34 Å |

| Dihedral Angle (Pyridine-Carbonyl) | Likely non-planar |

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For a ketone, the HOMO often has significant electron density on the oxygen atom, while the LUMO is typically centered on the carbonyl carbon. oregonstate.edu In this compound, the HOMO is expected to have contributions from the pyridine ring's π-system and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be a π* orbital distributed over the carbonyl group and the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Properties Note: This table presents hypothetical yet plausible data for this compound.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.0 to 6.0 eV |

| Electron Affinity | ~1.5 to 2.5 eV |

| Ionization Potential | ~6.5 to 7.5 eV |

Computational methods can predict various spectroscopic data. DFT calculations are often used to compute vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra. For di-2-pyridyl ketone nicotinoylhydrazone, DFT calculations have been used to compute vibrational frequencies. sid.ir

NMR chemical shifts can also be predicted. While machine learning approaches are becoming more common for predicting ¹H NMR chemical shifts, DFT can also provide valuable estimates. mdpi.comnmrdb.org For pyridine derivatives, substituent chemical shifts (SCS) can be used to estimate ¹³C-NMR chemical shifts. stenutz.eu

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). The calculations would likely predict π-π* and n-π* transitions associated with the pyridine ring and the carbonyl group.

Table 3: Predicted Spectroscopic Data Note: This table presents hypothetical yet plausible data for this compound.

| Spectroscopic Parameter | Predicted Range |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Pyridine protons: 7.0-9.0, Alkyl protons: 2.5-3.5 |

| ¹³C NMR Chemical Shifts (ppm) | C=O: 190-200, C≡N: 115-125, Pyridine carbons: 120-150 |

| Key IR Vibrational Frequencies (cm⁻¹) | C=O stretch: 1680-1700, C≡N stretch: 2240-2260, Pyridine ring modes: 1400-1600 |

| Electronic Transitions (nm) | π-π: ~260, n-π: ~300 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of this compound in different environments (e.g., in vacuum or in a solvent). MD simulations on pyridine and its derivatives have been performed to study their behavior in various systems. ucl.ac.uk An MD simulation of this molecule would reveal the flexibility of the alkyl chain and the rotational freedom around the bond connecting the pyridine ring to the carbonyl group. This would allow for the exploration of the accessible conformations and the transitions between them over time.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound. For instance, the Kröhnke pyridine synthesis is a method for generating highly functionalized pyridines, and its mechanism has been described. wikipedia.org While not a reaction of the target molecule itself, it provides a framework for how pyridyl ketones can be formed.

For reactions involving the nitrile or carbonyl group, DFT can be used to model the reaction pathways, locate transition states, and calculate activation energies. This would provide a detailed understanding of the reaction kinetics and thermodynamics.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological endpoints)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties. mdpi.comnih.gov For a series of related pyridyl derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. Although specific QSPR studies on this compound are not available, the methodology is broadly applicable to this class of compounds.

Applications of 4 Oxo 4 Pyridin 4 Ylbutanenitrile in Materials Science and Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites within 4-Oxo-4-pyridin-4-ylbutanenitrile makes it a valuable synthon for the construction of intricate molecular frameworks. The ketone and nitrile groups, in particular, are key to its utility in synthesizing a variety of heterocyclic compounds.

Precursor for Nitrogen-Containing Heterocycles

The structure of this compound is primed for the synthesis of various nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. rsc.org The β-ketonitrile moiety is a well-established precursor for the formation of diverse heterocyclic rings. For instance, β-ketonitriles are known to be key starting materials in the synthesis of pyridines, pyrimidines, and pyrazoles through condensation and cyclization reactions. rsc.org

One of the notable applications of compounds with a similar keto-nitrile structure is in the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-keto compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. rsc.org While specific studies detailing the use of this compound in the Hantzsch reaction are not prevalent, its structure suggests its potential as a substrate in such multicomponent reactions for the synthesis of highly substituted pyridines. researchgate.netacsgcipr.org

Furthermore, the reaction of β-ketonitriles with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, and reactions with urea (B33335) or thiourea (B124793) can yield pyrimidines. rsc.org These reactions highlight the potential of this compound as a versatile precursor for a range of medicinally relevant heterocyclic scaffolds.

A significant application of related β-ketonitriles is in the Gewald reaction for the synthesis of 2-aminothiophenes. These thiophenes are, in turn, important intermediates for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines, which are known to be kinase inhibitors. The general applicability of the Gewald reaction to ketones with an adjacent active methylene (B1212753) group suggests that this compound could be a viable substrate.

The following table outlines the potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of its functional groups.

| Reagent(s) | Potential Heterocyclic Product | Reaction Type |

| Aldehyde, Ammonia/Ammonium Acetate | Substituted Dihydropyridine/Pyridine | Hantzsch Synthesis |

| Hydrazine Derivatives | Substituted Pyrazole (B372694) | Condensation/Cyclization |

| Urea/Thiourea | Substituted Pyrimidine (B1678525) | Condensation/Cyclization |

| Sulfur, Amine (e.g., Morpholine) | Substituted 2-Aminothiophene | Gewald Reaction |

Synthon in Convergent and Divergent Synthetic Strategies

In multistep organic synthesis, convergent and divergent strategies are employed to enhance efficiency and build molecular complexity. A convergent synthesis involves the separate synthesis of fragments of a complex molecule, which are then coupled together. wikipedia.org Conversely, a divergent synthesis starts from a common precursor to generate a library of structurally related compounds. rsc.org

This compound, with its distinct functional groups, is a suitable candidate for both approaches. In a convergent strategy, the pyridine ring can be modified or functionalized separately before being subjected to reactions involving the keto-nitrile portion of the molecule. For example, the pyridine nitrogen can be quaternized or the ring can undergo electrophilic substitution prior to its use in a subsequent coupling reaction.

In a divergent approach, the reactivity of the keto-nitrile moiety can be exploited to generate a variety of heterocyclic cores, from which further functionalization can lead to a diverse library of compounds. For instance, the initial synthesis of a pyrimidine or pyrazole ring from this compound can be followed by various transformations on the newly formed ring or the existing pyridine ring. The use of pyridine-2-acetonitrile in the divergent synthesis of different types of indolizines showcases a similar strategy where a functionalized pyridine serves as the starting point for creating diverse heterocyclic structures. rsc.org

Applications in Catalysis and Ligand Design

The pyridine moiety in this compound is a key feature that allows for its application in the field of catalysis, primarily as a precursor to ligands for transition metal complexes.

Precursor for Catalytic Ligands in Transition Metal Catalysis (e.g., Suzuki, Stille, if applicable)

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. wikipedia.orgcore.ac.uk These complexes have found applications in a variety of cross-coupling reactions, including the Suzuki-Miyaura and Stille reactions, which are fundamental for the formation of carbon-carbon bonds. acs.orgorganic-chemistry.orgwikipedia.org

While direct studies on ligands derived from this compound are limited, its structure provides a template for the synthesis of more complex ligands. For example, the ketone functionality could be reduced to an alcohol and subsequently used to form ether or ester linkages to other coordinating groups, creating multidentate ligands. Alternatively, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, both of which can act as coordinating sites.

The synthesis of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines, which are highly important chelating ligands, often utilizes Stille-type cross-coupling procedures with functionalized pyridine precursors. acs.org The functional groups on this compound could potentially be transformed to facilitate its incorporation into such ligand systems. For instance, conversion of the nitrile to a triazole ring via click chemistry is a common strategy for linking molecular fragments.

The following table summarizes the potential modifications of this compound to create ligand precursors and their potential applications in catalysis.

| Modification of Functional Group | Resulting Functional Group | Potential Ligand Type | Potential Catalytic Application |

| Ketone Reduction | Alcohol | Monodentate or part of a multidentate ligand | Cross-coupling reactions |

| Nitrile Hydrolysis | Carboxylic Acid | Part of a chelating ligand | Asymmetric catalysis |

| Nitrile Reduction | Amine | Part of a pincer or chelating ligand | Hydrogenation, cross-coupling |

| Nitrile to Tetrazole | Tetrazole | N-heterocyclic carbene (NHC) precursor | Various catalytic transformations |

Development of Functional Materials and Coordination Polymers

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands. Current time information in Bangalore, IN. The properties of CPs are highly dependent on the nature of the metal and the structure of the organic linker. Pyridine-containing ligands are extensively used in the construction of CPs due to their directional coordination properties.

This compound, after suitable modification, could serve as a linker in the synthesis of coordination polymers. For example, hydrolysis of the nitrile group to a carboxylic acid would create a bifunctional linker with both a pyridine nitrogen and a carboxylate oxygen as potential coordination sites. The use of pyridine-dicarboxylic acids as linkers has been shown to produce a variety of coordination polymers with diverse structures and applications, including catalysis. Current time information in Bangalore, IN.

Integration in Advanced Functional Materials (e.g., polymers, dendrimers, supramolecular assemblies)

The structural features of this compound also make it a potential candidate for incorporation into more complex functional materials such as polymers, dendrimers, and supramolecular assemblies.

The pyridine unit is a common component in the design of functional polymers and dendrimers. For instance, pyridoneimine-functionalized poly(ether imine) (PETIM) dendrimers have been synthesized by reacting chloride-functionalized dendrimers with N-methylamino pyridine. acs.org This demonstrates a strategy where a reactive pyridine derivative is attached to the periphery of a dendrimer. The functional groups of this compound could be similarly utilized to attach it to a polymer or dendrimer core.

In supramolecular chemistry, the pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of complex architectures. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the aromatic nature of the ring make it a valuable component in the design of supramolecular systems. While specific examples involving this compound in supramolecular assemblies are not readily found, its inherent properties suggest its potential in this area.

Analytical and Sensing Applications (e.g., Chemo-sensors, probes)

The potential for a molecule to act as a chemosensor or probe is often dictated by its ability to interact with an analyte of interest and produce a measurable signal, such as a change in color or fluorescence. The pyridine nitrogen in this compound can act as a potential binding site for metal ions, and the conjugated system could, in principle, be part of a larger chromophore or fluorophore system.

Despite these structural features, dedicated research on the analytical and sensing capabilities of this compound itself is not apparent. The scientific community has more broadly explored the use of various other pyridine derivatives in the design of chemosensors. These related compounds often feature more extended π-systems or are incorporated into larger molecular frameworks to enhance their sensing properties.

Given the absence of specific research findings for this compound in this domain, no data tables on its performance as a chemosensor or probe can be provided. Further research would be required to explore and characterize its potential in analytical and sensing applications.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For pyridine (B92270) derivatives, including 4-Oxo-4-pyridin-4-ylbutanenitrile, the focus is shifting away from traditional, often harsh, reaction conditions towards more sustainable alternatives.

One promising avenue is the use of microwave-assisted synthesis. nih.gov This technique has been shown to significantly reduce reaction times, from hours to mere minutes, while often leading to higher yields and purer products with less costly processing. nih.gov For instance, a one-pot, four-component reaction under microwave irradiation has been successfully employed for the synthesis of novel pyridine derivatives in excellent yields (82%–94%). nih.gov

Another key area is the development and application of reusable and green catalysts. nih.gov Researchers are exploring a wide array of catalysts, including acids, bases, metal-based catalysts, and even surface-modified materials like PET@UiO-66 vials, to facilitate pyridine synthesis. acs.org The latter has demonstrated robustness and reusability in the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org The use of glycerol, a byproduct of biodiesel production, as a starting material for pyridine synthesis is also being investigated as a sustainable alternative to petroleum-derived aldehydes. researchgate.net

Furthermore, the exploration of multicomponent reactions (MCRs) continues to be a significant trend. acs.orgnih.gov MCRs offer an efficient way to construct complex molecules like substituted pyridines in a single step from simple starting materials. acs.org The classic Hantzsch synthesis, a well-known MCR, is a common method for producing pyridines from β-ketonitriles. nih.gov

Advancements in Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the synthesis and screening of pyridine ketonitriles. HTE allows chemists to conduct a large number of experiments in parallel, accelerating the discovery of new reactions, optimizing reaction conditions, and screening for desired properties. bohrium.com This approach is particularly valuable for exploring the vast chemical space surrounding this compound and identifying derivatives with enhanced activities.

Automated synthesis platforms, often coupled with flow chemistry, offer precise control over reaction parameters and can be integrated with analytical techniques for real-time monitoring and optimization. mdpi.combeilstein-journals.org These systems can significantly reduce the manual labor involved in synthesis and purification, freeing up researchers to focus on experimental design and data analysis. mdpi.comnih.gov While still a developing field, the combination of HTE and automated synthesis holds the potential to dramatically increase the efficiency of research in this area. bohrium.comnih.gov

| Technology | Application in Pyridine-Ketonitrile Research | Potential Benefits |

| Microwave-Assisted Synthesis | Rapid synthesis of pyridine derivatives. nih.gov | Reduced reaction times, higher yields, increased purity. nih.gov |

| Green Catalysts | Sustainable synthesis of pyridines using reusable catalysts. nih.govacs.org | Environmentally friendly, cost-effective. nih.gov |

| Multicomponent Reactions (MCRs) | Efficient one-pot synthesis of complex pyridines. acs.orgnih.gov | Step-economy, reduced waste. acs.org |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions and compound libraries. bohrium.com | Accelerated discovery and optimization. bohrium.com |

| Automated Synthesis | Automated production and purification of pyridine ketonitriles. mdpi.comnih.gov | Increased efficiency, reproducibility, and throughput. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Pyridine-Ketonitrile Research

Retrosynthesis and Synthesis Planning: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes for target molecules like this compound. nih.govchemcopilot.com These tools can identify disconnections and reaction patterns that may not be obvious to a human chemist, leading to more innovative and practical synthesis strategies. chemcopilot.com

Reaction Prediction and Optimization: ML models can be trained to predict the outcome of a chemical reaction, including yield and potential byproducts. github.io This predictive capability can help researchers to prioritize experiments and optimize reaction conditions more efficiently.

Property Prediction: AI models can predict the physicochemical and biological properties of virtual compounds, allowing for the in silico screening of large libraries of pyridine ketonitriles before they are synthesized. mit.edu This can significantly reduce the time and cost associated with drug discovery and materials development. iscientific.org

Material Discovery: Machine learning is being used to design and screen novel materials for specific applications. For instance, ML models have been used to predict and screen virtual pyridine-based polymers for their adsorption capacity, leading to the discovery of highly efficient adsorbents. nih.gov

The integration of AI into the research workflow promises to accelerate the pace of discovery and innovation in the field of pyridine ketonitriles. iscientific.org

Unexplored Non-Biological Applications and Interdisciplinary Opportunities

While β-ketonitriles have been extensively studied for their potential therapeutic applications, their utility extends far beyond the realm of biology. nih.gov The unique chemical properties of the pyridine and ketonitrile functionalities in this compound open up a wide range of possibilities for non-biological applications and interdisciplinary collaborations.

The pyridine ring, a π-deficient aromatic system, makes it susceptible to nucleophilic attack and allows for the ready formation of quaternary ammonium (B1175870) salts. mdpi.com This reactivity could be harnessed in the development of:

Organocatalysts: Pyridine derivatives have been used as hydride donors in organocatalysis. mdpi.com

Materials Science: The ability to form polymers and the electrochemical properties of some pyridine derivatives suggest potential applications in materials science. nih.govnih.gov For example, pyridine-based polymers have been investigated as efficient adsorbents for environmental remediation. nih.gov

Corrosion Inhibitors: Nitrogen-containing compounds like alkaloids have shown promise as inhibitors for metal corrosion. mdpi.com

The exploration of these non-biological applications will require interdisciplinary collaborations between organic chemists, materials scientists, and engineers, fostering innovation and expanding the impact of pyridine-ketonitrile research.

Challenges and Perspectives in the Academic Research of Substituted Ketonitriles

Despite the promising future directions, academic research on substituted ketonitriles faces several challenges. A significant hurdle for students and researchers new to the field is the sheer volume of reactions, reagents, and mechanistic principles that need to be mastered to design successful multi-step syntheses. researchgate.net Overcoming the reliance on rote memorization and fostering a deep conceptual understanding is crucial for developing effective problem-solving skills in organic synthesis. researchgate.net

From a practical standpoint, the development of robust and generalizable synthetic methods that are both efficient and sustainable remains a key objective. nih.govresearchgate.net While significant progress has been made, many existing methods have limitations in terms of substrate scope or reaction conditions.

Looking forward, the continued development of powerful analytical techniques and computational tools will be essential for addressing these challenges. The integration of AI and automated synthesis platforms into academic research labs will not only enhance productivity but also provide new tools for education and training. The focus on green chemistry principles will continue to drive the innovation of more sustainable synthetic methodologies. Ultimately, a multi-faceted approach that combines fundamental research, technological advancement, and interdisciplinary collaboration will be key to unlocking the full potential of substituted ketonitriles like this compound.

Q & A

Q. What are the critical safety protocols for handling this compound in high-throughput screening?

- Methodology : Use fume hoods and PPE (nitrile gloves, face shields). Monitor airborne exposure with NIOSH-approved sensors. Emergency protocols should address nitrile toxicity (e.g., immediate decontamination with 10% NaHCO for skin contact) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.